Isocannabispiran

Description

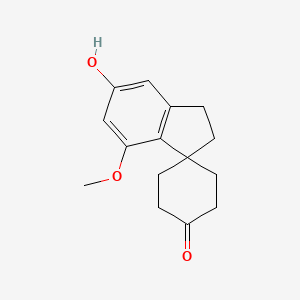

Isocannabispiran (5′-hydroxy-7′-methoxy-spiro-(cyclohexane-1,1′-indan)-4-one) is a noncannabinoid phenol isolated from cannabis varieties, including a Panamanian strain, through repeated chromatography . Its structure features a spirocyclic framework connecting a cyclohexane ring to an indan moiety, with hydroxyl and methoxy groups at positions 5′ and 7′, respectively, and a ketone at position 4. First chemically characterized via spectroscopic methods and direct comparison to cannabispiran (126), this compound belongs to a broader class of spiro-indan derivatives, which exhibit structural diversity due to variations in substituent groups and oxidation states .

Properties

CAS No. |

72468-78-1 |

|---|---|

Molecular Formula |

C15H18O3 |

Molecular Weight |

246.30 g/mol |

IUPAC Name |

6-hydroxy-4-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1'-one |

InChI |

InChI=1S/C15H18O3/c1-18-13-9-12(17)8-10-2-5-15(14(10)13)6-3-11(16)4-7-15/h8-9,17H,2-7H2,1H3 |

InChI Key |

ZKJMXTKGSQHXEC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1C3(CCC(=O)CC3)CC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isocannabispiran involves repeated chromatography of an acidic fraction of the Panamanian variant of Cannabis sativa L. The process includes the use of various solvents and chromatographic techniques to isolate and purify the compound .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale extraction and purification processes .

Chemical Reactions Analysis

Types of Reactions

Isocannabispiran undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction may produce various reduced forms of the compound .

Scientific Research Applications

Isocannabispiran has several scientific research applications, including:

Chemistry: It is used as a reference compound in the study of non-cannabinoid phenols and their chemical properties

Biology: Research on this compound includes its potential biological activities and interactions with various biological targets

Medicine: Studies are ongoing to explore its potential therapeutic effects and applications in medicine

Mechanism of Action

The mechanism of action of isocannabispiran involves its interaction with various molecular targets and pathways. It is believed to exert its effects through binding to specific receptors and modulating the activity of certain enzymes and signaling pathways . detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Structural Comparison with Analogous Spiro-Indan Compounds

Isocannabispiran shares structural homology with several spirocyclic compounds isolated from cannabis. Key analogues include:

Table 1: Structural and Isolation Features of this compound and Analogues

Key Structural Differences:

- Substituent Positions : this compound’s 5′-OH and 7′-OCH₃ differ from cannabispiran (126), though exact differences remain undisclosed . Compounds 132–134 vary in hydroxyl/methoxy arrangements (e.g., 5-hydroxy-7-methoxy vs. 7-hydroxy-5-methoxy) .

- Functional Groups: The 4-keto group in this compound contrasts with reduced or acetylated derivatives (e.g., α-cannabispiranol (138) lacks the ketone) .

- Modifications : Glycoside 140 introduces a sugar moiety, altering solubility and bioavailability compared to this compound .

Functional Implications:

- Solubility : Acetylated (131) or glycosylated (140) derivatives exhibit enhanced lipophilicity or hydrophilicity, respectively, compared to this compound.

- Bioactivity: Limited data exist, but structural variations likely influence receptor interactions.

Spectral Characterization:

- This compound’s structure was confirmed via ¹H NMR, 13C NMR, and HMBC, highlighting spin-spin coupling between the cyclohexane and indan rings .

- Compounds 139–141 were characterized using 2D NMR (COSY, HSQC) and HR-ESIMS, resolving complex substituent arrangements .

Isolation Trends:

- Polar solvents (e.g., ethanol, methanol) and C18/silica gel chromatography are standard for isolating spiro-indans due to their moderate polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.